Cas no 1706464-39-2 (2,4-Dichloro-6-(difluoromethyl)pyrimidine)
2,4-Dichloro-6-(difluoromethyl)pyrimidine Chemical and Physical Properties
Names and Identifiers
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- 2,4-Dichloro-6-difluoromethyl-pyrimidine
- Pyrimidine, 2,4-dichloro-6-(difluoromethyl)-
- SCHEMBL19024340
- AT23579
- Z2181808766
- EN300-6779590
- YYCRJWLMXYFLKG-UHFFFAOYSA-N
- 1706464-39-2
- DB-148812
- 2,4-Dichloro-6-(difluoromethyl)pyrimidine
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- Inchi: 1S/C5H2Cl2F2N2/c6-3-1-2(4(8)9)10-5(7)11-3/h1,4H
- InChI Key: YYCRJWLMXYFLKG-UHFFFAOYSA-N
- SMILES: C1(Cl)=NC(C(F)F)=CC(Cl)=N1
Computed Properties
- Exact Mass: 197.9563098g/mol
- Monoisotopic Mass: 197.9563098g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 136
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 25.8Ų
2,4-Dichloro-6-(difluoromethyl)pyrimidine Pricemore >>
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| Chemenu | CM508499-100mg |
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| Enamine | EN300-6779590-0.05g |
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| Enamine | EN300-6779590-0.1g |
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2,4-dichloro-6-(difluoromethyl)pyrimidine |
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| Enamine | EN300-6779590-1.0g |
2,4-dichloro-6-(difluoromethyl)pyrimidine |
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| Enamine | EN300-6779590-5.0g |
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2,4-Dichloro-6-(difluoromethyl)pyrimidine Suppliers
2,4-Dichloro-6-(difluoromethyl)pyrimidine Related Literature
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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5. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
Additional information on 2,4-Dichloro-6-(difluoromethyl)pyrimidine
Introduction to 2,4-Dichloro-6-(difluoromethyl)pyrimidine (CAS No. 1706464-39-2)
2,4-Dichloro-6-(difluoromethyl)pyrimidine, identified by its Chemical Abstracts Service (CAS) number 1706464-39-2, is a significant compound in the realm of pharmaceutical and agrochemical research. This heterocyclic organic molecule, featuring a pyrimidine core substituted with chlorine and difluoromethyl groups, has garnered attention due to its versatile reactivity and potential applications in drug discovery and crop protection strategies.
The structural motif of 2,4-Dichloro-6-(difluoromethyl)pyrimidine consists of a six-membered aromatic ring containing two chlorine atoms at the 2- and 4-positions, and a difluoromethyl group at the 6-position. This specific arrangement imparts unique electronic and steric properties, making it a valuable intermediate in synthetic chemistry. The presence of electron-withdrawing chloro and difluoromethyl groups enhances the electrophilicity of the pyrimidine ring, facilitating nucleophilic substitution reactions that are pivotal in constructing more complex molecular architectures.
In recent years, 2,4-Dichloro-6-(difluoromethyl)pyrimidine has been extensively explored in the development of novel pharmaceutical agents. Its pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently found in bioactive molecules targeting various biological pathways. The compound’s ability to serve as a precursor for synthesizing substituted pyrimidines has opened doors for the exploration of new therapeutic modalities.
One of the most compelling aspects of 2,4-Dichloro-6-(difluoromethyl)pyrimidine is its role in generating bioisosteres—molecules with similar physical or chemical properties but distinct structural features. By replacing hydrogen or other substituents with chloro or difluoromethyl groups, researchers can modulate the pharmacokinetic and pharmacodynamic profiles of lead compounds. This approach is particularly valuable in optimizing drug candidates for better efficacy and reduced toxicity.
Recent studies have highlighted the utility of 2,4-Dichloro-6-(difluoromethyl)pyrimidine in the synthesis of antiviral and anticancer agents. For instance, derivatives of this compound have been investigated for their potential to inhibit viral polymerases by mimicking natural pyrimidine bases. The enhanced binding affinity provided by the chloro and difluoromethyl substituents contributes to improved drug interactions with biological targets.
The agrochemical sector has also benefited from the versatility of 2,4-Dichloro-6-(difluoromethyl)pyrimidine. Its derivatives are being explored as intermediates in the development of novel herbicides and fungicides. These compounds often exhibit broad-spectrum activity against pests and pathogens by interfering with essential metabolic pathways in plants and microorganisms.
The synthesis of 2,4-Dichloro-6-(difluoromethyl)pyrimidine typically involves multi-step organic transformations starting from readily available precursors such as malononitrile or urea derivatives. Advanced synthetic methodologies, including cross-coupling reactions and transition metal catalysis, have been employed to achieve high yields and purity levels. These synthetic strategies are critical for ensuring that the final product meets the stringent requirements of pharmaceutical applications.
From a computational chemistry perspective, 2,4-Dichloro-6-(difluoromethyl)pyrimidine has been subjected to extensive molecular modeling studies to elucidate its interactions with biological targets. Quantum mechanical calculations have provided insights into its electronic structure and reactivity patterns, aiding in the rational design of more potent derivatives.
The safety profile of 2,4-Dichloro-6-(difluoromethyl)pyrimidine is another critical consideration in its application. While it is not classified as a hazardous material under standard regulatory frameworks, proper handling procedures must be followed to minimize exposure risks. Industrial-scale production requires adherence to good manufacturing practices (GMP) to ensure worker safety and environmental compliance.
Looking ahead, the future prospects for 2,4-Dichloro-6-(difluoromethyl)pyrimidine are promising, with ongoing research aimed at expanding its utility in drug discovery and sustainable agriculture. Innovations in synthetic chemistry and green chemistry principles may further enhance its accessibility and sustainability.
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